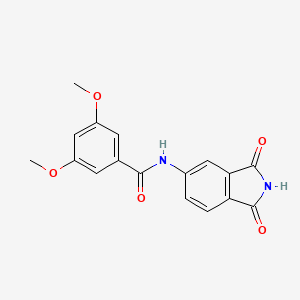

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide

CAS No.: 683235-20-3

Cat. No.: VC7090802

Molecular Formula: C17H14N2O5

Molecular Weight: 326.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683235-20-3 |

|---|---|

| Molecular Formula | C17H14N2O5 |

| Molecular Weight | 326.308 |

| IUPAC Name | N-(1,3-dioxoisoindol-5-yl)-3,5-dimethoxybenzamide |

| Standard InChI | InChI=1S/C17H14N2O5/c1-23-11-5-9(6-12(8-11)24-2)15(20)18-10-3-4-13-14(7-10)17(22)19-16(13)21/h3-8H,1-2H3,(H,18,20)(H,19,21,22) |

| Standard InChI Key | DYKWQZNRWPNORV-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)OC |

Introduction

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide is a synthetic organic compound characterized by its isoindoline and benzamide functional groups. This compound falls under the category of derivatives containing the isoindoline-1,3-dione moiety, which is associated with diverse biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide typically involves:

-

Preparation of Isoindoline Derivatives: Isoindoline-1,3-dione derivatives are synthesized through phthalic anhydride intermediates.

-

Amide Bond Formation: Coupling reactions between the isoindoline derivative and 3,5-dimethoxybenzoic acid or its derivatives using coupling agents like carbodiimides (e.g., DCC or EDC).

Biological Activity and Applications

Compounds containing the isoindoline-1,3-dione moiety exhibit a broad spectrum of biological activities:

-

Anti-inflammatory Properties: Isoindoline derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

-

Anticancer Potential: Structural analogs of this compound have shown cytotoxicity against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

-

Antimicrobial Activity: The compound's structure suggests potential as an antimicrobial agent due to its ability to interact with microbial enzymes or DNA.

Further research is needed to assess the specific pharmacological properties of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide.

Computational Studies

Computational techniques such as molecular docking and density functional theory (DFT) calculations are employed to predict the interaction of this compound with biological targets:

-

Docking Studies: Simulations suggest strong binding affinities with proteins involved in inflammation and cancer pathways.

-

ADME Analysis: Computational tools like SwissADME predict favorable drug-like properties including solubility and permeability.

Comparison with Related Compounds

| Compound | Molecular Weight (g/mol) | Biological Activity |

|---|---|---|

| N-(1,3-Dioxoisoindol-5-yl)-acetamide | 204.18 | Anti-inflammatory |

| N-(1,3-Dioxoisoindol-5-yl)-N-methylurea | 219.20 | Antimicrobial |

| N-(1,3-Dioxoisoindol-5-yl)-3,5-Dimethoxybenzamide | 314.29 | Potential anti-inflammatory and anticancer |

The addition of methoxy groups in the target compound increases molecular weight and may enhance its lipophilicity and bioactivity.

Future Research Directions

To fully explore the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide:

-

In Vitro Testing: Evaluate its activity against cancer cell lines and inflammatory markers.

-

In Vivo Studies: Assess pharmacokinetics and toxicity profiles in animal models.

-

Derivatization: Modify functional groups to enhance potency and selectivity for specific targets.

This detailed analysis highlights the chemical significance and potential applications of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3,5-dimethoxybenzamide in medicinal chemistry research. Further studies are warranted to validate its therapeutic value across various domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume